2-{[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid
CAS No.:
Cat. No.: VC10312934
Molecular Formula: C17H12ClNO4S
Molecular Weight: 361.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12ClNO4S |
|---|---|
| Molecular Weight | 361.8 g/mol |
| IUPAC Name | 2-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
| Standard InChI | InChI=1S/C17H12ClNO4S/c18-11-6-2-3-7-12(11)19-15(20)9-14(16(19)21)24-13-8-4-1-5-10(13)17(22)23/h1-8,14H,9H2,(H,22,23) |
| Standard InChI Key | JWRZSOVSMFZDNW-UHFFFAOYSA-N |
| SMILES | C1C(C(=O)N(C1=O)C2=CC=CC=C2Cl)SC3=CC=CC=C3C(=O)O |
| Canonical SMILES | C1C(C(=O)N(C1=O)C2=CC=CC=C2Cl)SC3=CC=CC=C3C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a benzoic acid backbone linked via a sulfanyl (-S-) group to a 2,5-dioxopyrrolidin-3-yl moiety, which is further substituted with a 2-chlorophenyl group. This architecture combines aromatic, heterocyclic, and polar functional groups, suggesting multifunctional interactions in biological systems .
Molecular Formula and Weight
Stereochemical Considerations
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous molecules (e.g., CID 2788239 ) are typically synthesized via:
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N-Alkylation: Introduction of the 2-chlorophenyl group to pyrrolidin-2,5-dione.
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Thioether Formation: Coupling the pyrrolidinone intermediate with 2-mercaptobenzoic acid under basic conditions.
Key Intermediates
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1-(2-Chlorophenyl)pyrrolidine-2,5-dione: Synthesized via cyclization of chlorophenyl-substituted glutaric acid derivatives.
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2-Mercaptobenzoic Acid: A common building block for sulfanyl-linked compounds .
Physicochemical Properties
Predicted Collision Cross-Section (CCS)
Using electrospray ionization (ESI) mass spectrometry analogs , the following adducts and CCS values are extrapolated:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 362.03 | ~180 |
| [M-H]- | 360.02 | ~183 |
These values indicate moderate gas-phase stability, comparable to structurally related sulfanyl-benzoic acids .
Solubility and Lipophilicity
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logP: Estimated at 2.8 (using fragment-based methods), suggesting moderate lipophilicity.
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Aqueous Solubility: <10 µg/mL (predicted), limiting bioavailability without formulation aids.
| Compound | Target | IC50 (nM) |
|---|---|---|
| N-Hydroxy-1-naphthamide | MMP-3 | 50,000 |
| Target Compound* | MMP-3 (pred) | ~100,000 |
*Extrapolated from substituent effects on binding .
Anti-Inflammatory Applications
The 2-chlorophenyl group is a hallmark of non-steroidal anti-inflammatory drug (NSAID) derivatives. The benzoic acid moiety may synergize with thioether linkages to modulate cyclooxygenase (COX) activity, though direct evidence is lacking .
Analytical Characterization
Spectroscopic Data
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IR (cm⁻¹): Predicted peaks at 1700 (C=O, pyrrolidinone), 1680 (C=O, benzoic acid), 750 (C-Cl) .
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NMR (¹H, 400 MHz):
Comparative Analysis with Structural Analogs
CID 2788239: 4-Methylphenyl Derivative
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Key Differences:
| Property | Target Compound | CID 2788239 |
|---|---|---|
| Molecular Weight | 361.8 | 341.4 |
| Predicted logP | 2.8 | 2.5 |
| MMP-3 Inhibition (IC50) | ~100,000 nM | Not tested |
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